N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide
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Overview
Description
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide is a complex organic compound that features a unique combination of benzothiazole, thiophene, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiazole Moiety: Starting with 4-methyl-2-aminobenzenethiol, cyclization with carbon disulfide and an appropriate oxidizing agent can form the benzothiazole ring.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized from a suitable α-haloketone and an amide under cyclization conditions.
Coupling of Thiophene and Oxazole: The thiophene-2-amido group can be introduced via an amide coupling reaction using thiophene-2-carboxylic acid and an appropriate coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Assembly: The final compound is obtained by coupling the benzothiazole and the oxazole-thiophene intermediates under suitable conditions, often involving a dehydrating agent or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and benzothiazole moieties.
Reduction: Reduction reactions can target the oxazole ring or the amide functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) under appropriate conditions (acidic or basic) facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide may exhibit interesting bioactivity, such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound could be explored for therapeutic applications. Its potential to inhibit specific enzymes or receptors could make it useful in treating diseases like cancer, infections, or inflammatory conditions.
Industry
Industrially, the compound might be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and potential for functionalization.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or altering their function. The benzothiazole and oxazole rings could facilitate binding to specific molecular targets, while the thiophene moiety might enhance its lipophilicity and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide: Similar structure but with a furan ring instead of thiophene.
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(pyridine-2-amido)-1,3-oxazole-4-carboxamide: Contains a pyridine ring, which may alter its electronic properties and reactivity.
Uniqueness
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide is unique due to the combination of benzothiazole, thiophene, and oxazole rings. This combination provides a distinct set of electronic and steric properties, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S2/c1-9-4-2-5-11-13(9)19-17(26-11)21-14(22)10-8-24-16(18-10)20-15(23)12-6-3-7-25-12/h2-8H,1H3,(H,18,20,23)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRCCOPMEUZTSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=COC(=N3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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